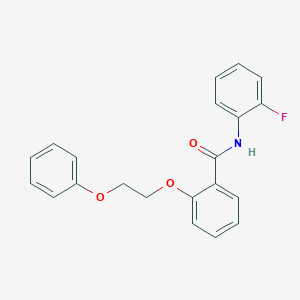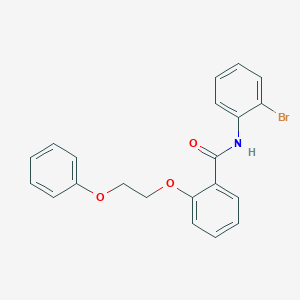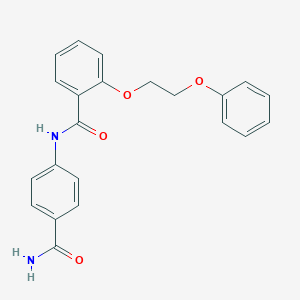![molecular formula C21H22N4O4S3 B495819 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B495819.png)
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a butoxy substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the sulfamoyl and phenyl groups. The final steps involve the attachment of the butoxy group and the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and sulfamoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfamoyl group to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N- [ (4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure but lacks the butoxy group.
3-(3-methylbutoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: Similar structure with a different alkoxy substituent.
Uniqueness
The presence of the butoxy group in 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Fórmula molecular |
C21H22N4O4S3 |
|---|---|
Peso molecular |
490.6g/mol |
Nombre IUPAC |
3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H22N4O4S3/c1-2-3-12-29-17-6-4-5-15(14-17)19(26)24-20(30)23-16-7-9-18(10-8-16)32(27,28)25-21-22-11-13-31-21/h4-11,13-14H,2-3,12H2,1H3,(H,22,25)(H2,23,24,26,30) |
Clave InChI |
CQZGOOOQXQDCPP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B495736.png)
![4-Methyl-1-[3-(2-phenoxyethoxy)benzoyl]piperidine](/img/structure/B495739.png)
![2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B495740.png)
![N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide](/img/structure/B495741.png)

![2-(2-chlorophenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495743.png)
![2-(2-methoxyphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495744.png)
![2-(4-methylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495745.png)

![4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B495748.png)

![N-[2-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B495756.png)
![2-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495758.png)
![3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether](/img/structure/B495759.png)
